molecular formula C13H13N5O2S2 B2677961 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034390-01-5

1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2677961
CAS No.: 2034390-01-5
M. Wt: 335.4
InChI Key: TZPQVYHNIPOUSU-UHFFFAOYSA-N
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Description

  • Reactants: 1-methylimidazole, Chlorosulfonic acid
  • Conditions: Low temperature, followed by neutralization with a base
  • Product: 1-methylimidazole-4-sulfonamide
  • Step 3: Coupling with Pyrazine and Thiophene Rings

    • Reactants: 1-methylimidazole-4-sulfonamide, 2-bromo-3-(thiophen-2-yl)pyrazine
    • Conditions: Palladium-catalyzed cross-coupling reaction
    • Product: 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the sulfonamide group. The pyrazine and thiophene rings are then incorporated through a series of coupling reactions.

    • Step 1: Synthesis of Imidazole Ring

      • Reactants: Glyoxal, Ammonium acetate, Formaldehyde
      • Conditions: Reflux in ethanol
      • Product: 1-methylimidazole

    Chemical Reactions Analysis

    Types of Reactions

    1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

      Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

      Reduction: The nitro groups, if present, can be reduced to amines.

      Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

      Reduction: Hydrogen gas with a palladium catalyst, Sodium borohydride

      Substitution: Sodium hydride, Potassium carbonate

    Major Products Formed

      Oxidation: Sulfoxides, Sulfones

      Reduction: Amines

      Substitution: Various substituted derivatives depending on the nucleophile used

    Scientific Research Applications

    1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide has several scientific research applications:

      Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

      Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

      Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.

    Mechanism of Action

    The mechanism of action of 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

    Comparison with Similar Compounds

    Similar Compounds

    • 1-methyl-N-(pyrazin-2-ylmethyl)-1H-imidazole-4-sulfonamide
    • 1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-carboxamide

    Uniqueness

    1-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to the presence of both the sulfonamide and thiophene groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

    Properties

    IUPAC Name

    1-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]imidazole-4-sulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H13N5O2S2/c1-18-8-12(16-9-18)22(19,20)17-7-10-13(15-5-4-14-10)11-3-2-6-21-11/h2-6,8-9,17H,7H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TZPQVYHNIPOUSU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=C(N=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H13N5O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    335.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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